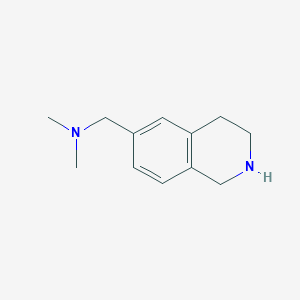
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine
描述
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic compounds with significant biological activities .
属性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,13H,5-6,8-9H2,1-2H3 |
InChI 键 |
OUWVJPHPMRWAIT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC2=C(CNCC2)C=C1 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . This method is favored for its efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent reactions (MCRs), which are powerful strategies in organic synthesis for generating molecular diversity and complexity. MCRs improve atom economy, selectivity, and yield, making them suitable for large-scale production .
化学反应分析
Types of Reactions
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders.
Industry: Utilized in the development of new materials and catalysts .
作用机制
The mechanism of action of N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neuroprotection and neurodegeneration .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: An alkaloid with neuroprotective activity
Uniqueness
N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine is unique due to its specific functionalization at the nitrogen atom, which imparts distinct chemical and biological properties. This functionalization allows for diverse chemical reactions and potential therapeutic applications that are not observed in its parent compound or other similar derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


